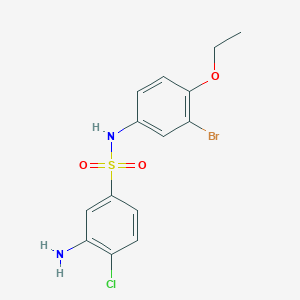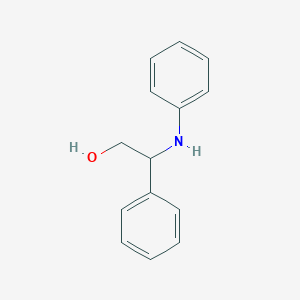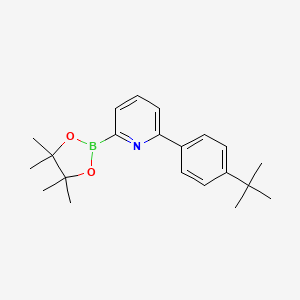
Farfugin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Farfugin A is a benzofuranosesquiterpene compound isolated from the plant Farfugium japonicum (L.) Kitamura. This compound, along with Farfugin B, was first identified and characterized in the early 1970s. This compound has garnered interest due to its unique chemical structure and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Farfugin A involves the conversion of 4,6-dimethylcoumarin to an enantiomer of this compound via a levorotatory carboxylic acid. This process establishes the absolute configuration of this compound . The detailed synthetic route includes several steps, such as cyclization and functional group transformations, under specific reaction conditions.
Industrial Production Methods
Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale synthesis and isolation from natural sources, particularly from Farfugium japonicum.
Análisis De Reacciones Químicas
Types of Reactions
Farfugin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and exploring its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Medicine: Preliminary studies suggest that this compound may have therapeutic potential due to its bioactive properties, although more research is needed to confirm its efficacy and safety.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical products.
Mecanismo De Acción
The mechanism of action of Farfugin A involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that this compound exerts its effects through modulation of oxidative stress pathways and inhibition of bacterial growth . Further research is needed to elucidate the precise molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Farfugin A is structurally related to other benzofuranosesquiterpenes, such as Farfugin B. These compounds share a common benzofuran core but differ in their functional groups and stereochemistry . Compared to similar compounds, this compound is unique due to its specific configuration and the presence of distinct functional groups that contribute to its biological activities.
List of Similar Compounds
- Farfugin B
- Other benzofuranosesquiterpenes isolated from Farfugium japonicum
Propiedades
Fórmula molecular |
C15H18O |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
3,5,9-trimethyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran |
InChI |
InChI=1S/C15H18O/c1-9-5-4-6-12-10(2)7-13-11(3)8-16-15(13)14(9)12/h7-9H,4-6H2,1-3H3 |
Clave InChI |
LBXSOZAXYXJJLL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2=C1C3=C(C=C2C)C(=CO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


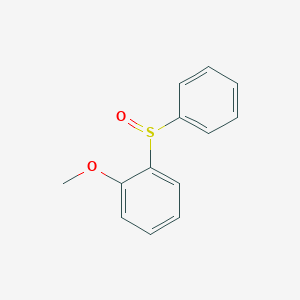
![3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12317032.png)
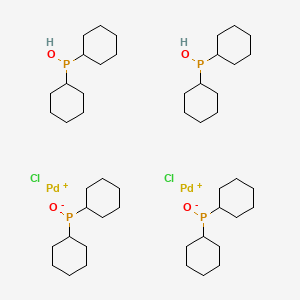
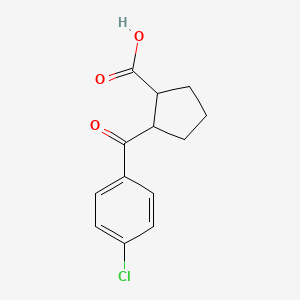
![2-[(2E)-2-carbamimidoylimino-4-oxo-1,3-thiazolidin-5-yl]-N-methylacetamide](/img/structure/B12317063.png)
![methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12317069.png)
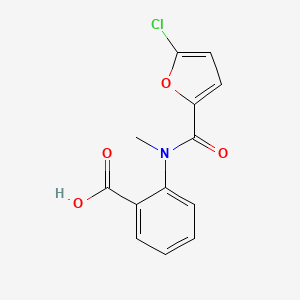
![Methyl 2-[13-(furan-3-yl)-2-hydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-4,11-dien-9-yl]acetate](/img/structure/B12317082.png)
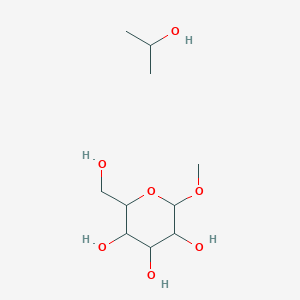
![4-(2-carboxyethyl)-4,9,10-trimethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carboxylic acid](/img/structure/B12317096.png)
